2,2'-(Thiene-2,5-diyl)bis(5-butyl-1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Thiene-2,5-diyl)bis(5-butyl-1,3-benzoxazole): . It is known for its excellent UV-Visible absorption properties and outstanding fluorescent ability . This compound is commonly used as a fluorescent brightener and optical brightener in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Thiene-2,5-diyl)bis(5-butyl-1,3-benzoxazole) typically involves the reaction of 2,5-dibromothiophene with 5-tert-butyl-2-benzoxazolylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to reflux temperature, and the product is isolated by filtration and purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the benzoxazole moieties can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized benzoxazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a fluorescent brightener in photoluminescence experiments .
- Acts as a high-performance photoinitiator in polymer chemistry .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2,2’-(Thiene-2,5-diyl)bis(5-butyl-1,3-benzoxazole) involves its ability to absorb UV light and re-emit it as visible light . This property is due to the presence of benzoxazole moieties, which have high electron density and can undergo electronic transitions upon UV irradiation . The compound’s fluorescent ability is attributed to its molecular structure, which allows efficient energy transfer and light emission .
Comparison with Similar Compounds
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene .
- 4,4’-Bis(2-benzoxazolyl)stilbene .
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide .
Uniqueness: 2,2’-(Thiene-2,5-diyl)bis(5-butyl-1,3-benzoxazole) is unique due to its combination of high UV-Visible absorption, outstanding fluorescent ability, and stability . Its structure allows for efficient energy transfer and light emission, making it a superior choice for applications requiring high-performance optical brighteners .
Properties
CAS No. |
24248-88-2 |
---|---|
Molecular Formula |
C26H26N2O2S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
5-butyl-2-[5-(5-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H26N2O2S/c1-3-5-7-17-9-11-21-19(15-17)27-25(29-21)23-13-14-24(31-23)26-28-20-16-18(8-6-4-2)10-12-22(20)30-26/h9-16H,3-8H2,1-2H3 |
InChI Key |
QMQLMMCLEULPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.